N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
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Overview
Description
N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with difluorophenyl and isoxazolyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.
Attachment of the Isoxazole to the Benzamide Core: This step often involves the reaction of the isoxazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amines.
Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-3-methoxybenzamide: Lacks the isoxazole ring, which may reduce its biological activity.
N-(2,4-difluorophenyl)-3-[(4-isoxazolyl)methoxy]benzamide: Similar structure but with different substitution on the isoxazole ring, potentially altering its reactivity and biological properties.
N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]aniline: Aniline derivative with different electronic properties, affecting its chemical behavior.
Uniqueness
N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is unique due to the specific combination of its functional groups. The presence of both difluorophenyl and isoxazolyl groups provides a distinct electronic environment, influencing its reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-18-7-6-14(20)9-17(18)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEMBKCBDLCZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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